"4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline" CAS number
"4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline" CAS number
An In-depth Technical Guide to 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the novel chemical entity, 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline. While a specific CAS number for this compound is not publicly registered, indicating its status as a specialized research intermediate, its structural motifs are of high significance in modern medicinal chemistry. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its strategic value as a versatile building block. We will explore a robust synthetic methodology, delve into the functional importance of its constituent parts—the bromo-fluoroaniline core and the N-acetylpiperazine side chain—and discuss its potential in creating next-generation therapeutics.
Introduction: Deconstructing a High-Value Intermediate
In the landscape of pharmaceutical development, certain molecular scaffolds consistently emerge in a multitude of clinically successful drugs. The piperazine ring is one such "privileged scaffold," prized for its synthetic tractability and its ability to impart favorable pharmacokinetic properties.[1][2] When incorporated into an N-aryl structure, particularly one featuring strategic halogenation, it creates a powerful platform for building complex and targeted molecular architectures.
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a prime example of such a platform. Its structure is a deliberate convergence of three key medicinal chemistry motifs:
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A Piperazine Core: A six-membered heterocycle widely used to improve solubility, oral bioavailability, and to act as a versatile linker. It is a cornerstone of drugs across CNS, oncology, and infectious disease indications.[3][4]
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A Halogenated Aniline Ring: The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[5] The bromine atom serves as an exceptionally useful synthetic "handle," enabling further elaboration of the molecule through well-established cross-coupling reactions.[6]
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An N-Acetyl Group: The acetyl moiety on the piperazine nitrogen modulates the basicity of the distal nitrogen atom, which can be critical for fine-tuning receptor interactions and pharmacokinetic profiles. The 1-acetylpiperazine unit is a valued building block, particularly in the development of agents targeting the central nervous system (CNS).[7]
This guide will detail a proposed, high-yield synthesis for this compound and explore its vast potential as a foundational intermediate for drug discovery programs.
Physicochemical and Structural Data
Given its status as a non-cataloged research compound, empirical data is unavailable. However, we can deduce its core properties from its constituent parts and calculated values. A related structure, 4-(4-Acetylpiperazin-1-yl)-2-bromophenyl Acetate, has been noted, though it also lacks a registered CAS number.[8]
| Property | Value (Predicted/Calculated) | Source / Rationale |
| Molecular Formula | C₁₂H₁₅BrFN₃O | Calculated from structure |
| Molecular Weight | 316.17 g/mol | Calculated from structure |
| Physical Appearance | Off-white to light yellow/brown solid | Based on precursors like 2-bromo-5-fluoroaniline, which is a crystalline powder.[9] |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc); Sparingly soluble in water. | The aromatic and acetyl groups suggest solubility in common organic solvents, typical for such intermediates. |
| CAS Number | Not Assigned | Compound is likely a novel research intermediate. |
| Precursor CAS (Core) | 1003-99-2 (for 2-Bromo-5-fluoroaniline) | [10] |
| Precursor CAS (Chain) | 13889-98-0 (for 1-Acetylpiperazine) | [7] |
Synthesis and Mechanism: A Modern Approach via Buchwald-Hartwig Amination
The most efficient and reliable method for constructing the C-N bond between the aniline ring and the piperazine nitrogen is the Palladium-catalyzed Buchwald-Hartwig amination.[11] This reaction is a cornerstone of modern organic synthesis, offering high yields and broad substrate scope, even with sterically hindered or electron-rich partners.[12]
The proposed reaction involves the cross-coupling of 2-bromo-5-fluoroaniline (1) with 1-acetylpiperazine (2) .
Caption: Proposed synthesis via Buchwald-Hartwig amination.
Causality Behind Experimental Choices
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Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common Pd(0) or Pd(II) pre-catalysts that initiate the catalytic cycle. The choice depends on air stability and cost, but both are highly effective.[13]
-
Phosphine Ligand (e.g., Xantphos, X-Phos, or BINAP): This is the most critical component. Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the palladium to the aryl bromide and the final reductive elimination step that forms the product. Xantphos is often chosen for its wide bite angle, which promotes high reaction efficiency.[12]
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Base (e.g., Sodium tert-butoxide, NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the reaction.[13]
-
Solvent (e.g., Toluene or Dioxane): Anhydrous, non-protic, and high-boiling solvents are necessary to ensure the stability of the catalyst and reagents and to allow the reaction to proceed at the required elevated temperatures (typically 80-110 °C).
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for inert-atmosphere synthesis.
Caption: Experimental workflow for synthesis.
Applications in Drug Development & Medicinal Chemistry
The true value of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline lies in its role as a versatile intermediate scaffold. The strategic placement of the bromine atom opens a gateway to a vast chemical space through subsequent cross-coupling reactions.
A Gateway to Novel Analogs
The bromine at the 2-position is a prime site for diversification. Researchers can employ a range of palladium-catalyzed reactions to append new functional groups, systematically probing the structure-activity relationship (SAR) of a lead series.
Caption: Role as a versatile intermediate scaffold.
This strategy allows for the rapid generation of libraries of compounds for screening against various biological targets, including:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.
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GPCR Ligands: The N-arylpiperazine motif is common in ligands for dopamine and serotonin receptors.[14][15]
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Antimicrobial and Antiviral Agents: The piperazine scaffold is frequently found in agents developed to combat infectious diseases.[3]
Safety, Handling, and Toxicology
As 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a novel research chemical, no specific toxicological data exists. Therefore, it must be handled with the utmost care, assuming it is hazardous. All protocols should be guided by the safety profiles of its precursors.
-
2-Bromo-5-fluoroaniline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Piperazine (Anhydrous): Corrosive. Causes severe skin burns and eye damage (H314). May cause allergic skin (H317) and respiratory reactions (H334).[16][17][18]
-
Anilines (General Class): Generally considered toxic upon ingestion, inhalation, and skin contact, with potential for organ damage upon repeated exposure.[19]
Mandatory Precautions:
-
Engineering Controls: Use only in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields at all times.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline represents a strategically designed chemical intermediate with significant potential for accelerating drug discovery. Its architecture combines the beneficial pharmacokinetic properties of the N-acetylpiperazine moiety with the synthetic versatility of a bromo-fluoroaniline core. The robust and scalable synthesis via Buchwald-Hartwig amination makes it an accessible platform for creating diverse libraries of novel compounds. For researchers in medicinal chemistry, this molecule is not just a compound, but a gateway to innovation, enabling the systematic exploration of chemical space in the search for potent, selective, and effective new medicines.
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